Introduction of Fluorine: Boc-DF-Phe serves as a valuable building block for incorporating fluorine atoms into peptides. Fluorine substitution can modulate protein-protein interactions, improve metabolic stability, and enhance binding affinity towards target molecules [].
Protein-Protein Interaction Studies
Probing Interactions: By incorporating Boc-DF-Phe into specific locations within a peptide sequence, researchers can investigate protein-protein interactions. The fluorine atoms can serve as probes, affecting binding affinity and revealing crucial residues involved in the interaction [].
Development of Enzyme Inhibitors
Substrate Mimics: Boc-DF-Phe can be used to design enzyme inhibitors that mimic the natural substrates of the enzyme. The presence of fluorine atoms can alter the molecule's interaction with the enzyme's active site, leading to inhibition [].
Studies on Protein Folding and Stability
Understanding Conformational Changes: The introduction of fluorine atoms can influence a protein's folding pattern and stability. By incorporating Boc-DF-Phe into peptides, researchers can study how these modifications affect protein conformation and dynamics [].
Boc-D-F2Phe is a non-proteinogenic amino acid, meaning it is not found naturally in proteins [].
It is derived from D-phenylalanine by introducing a Boc (tert-butyloxycarbonyl) protecting group at the amino terminus (N-terminus) and replacing the hydrogen atoms at positions 3 and 4 of the phenyl ring with fluorine atoms [].
Molecular Structure Analysis
Boc-D-F2Phe has a similar structure to D-phenylalanine, but with the aforementioned modifications.
The key features include:
A central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) protected by a Boc group at the other end [].
A side chain containing a phenyl ring with fluorine atoms at positions 3 and 4 [].
The chirality of D-configuration at the alpha carbon (the carbon next to the carboxylic acid group) [].
Chemical Reactions Analysis
Boc-D-F2Phe is a building block used in peptide synthesis []. The Boc group protects the N-terminus during peptide chain assembly and can be selectively removed later to allow further reactions [].
The specific synthesis of Boc-D-F2Phe involves reactions like reductive amination and acylation, but these details are often proprietary information of chemical suppliers [].
Physical And Chemical Properties Analysis
Specific data on melting point, boiling point, and solubility of Boc-D-F2Phe might not be readily available due to its commercial availability and use in research.
However, as a general understanding, it is likely a white crystalline solid, slightly soluble in water, and more soluble in organic solvents like dichloromethane or dimethylformamide [].
The mechanism of action of Boc-D-F2Phe is not directly applicable as it is not a final product but a building block for peptides.
However, peptides containing D-F2Phe can have various functionalities depending on the sequence and overall structure of the peptide []. These functionalities can be studied in relation to specific biological targets.
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